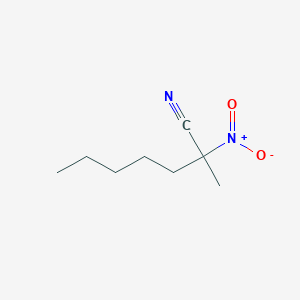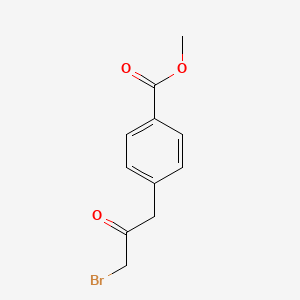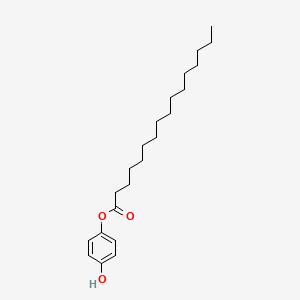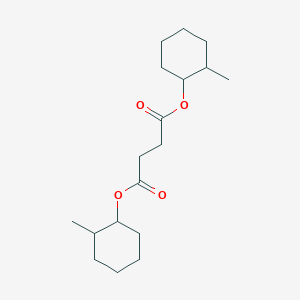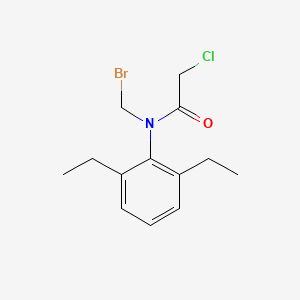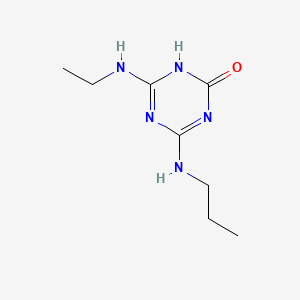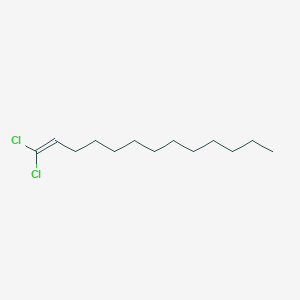
1,1-Dichlorotridec-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichlorotridec-1-ene is an organochlorine compound characterized by the presence of two chlorine atoms attached to the first carbon of a tridecene chain. This compound is a colorless liquid with a sharp odor, and it is poorly soluble in water but soluble in organic solvents. It is primarily used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1,1-Dichlorotridec-1-ene typically involves the dehydrochlorination of 1,1,2-trichlorotridecane. This reaction is base-catalyzed, often using sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) at elevated temperatures around 100°C . The reaction can be represented as follows:
Cl2CHCH2Cl+NaOH→Cl2C=CH2+NaCl+H2O
Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1,1-Dichlorotridec-1-ene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated aldehydes and acids.
Reduction: Reduction reactions typically yield tridecene derivatives with fewer chlorine atoms.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO₄) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1-Dichlorotridec-1-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organochlorine compounds.
Biology: Studies often explore its effects on biological systems, particularly its potential as a biocide.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,1-Dichlorotridec-1-ene exerts its effects involves the interaction of its chlorine atoms with various molecular targets. These interactions can disrupt cellular processes, leading to its use as a biocide. The pathways involved often include the inhibition of enzyme activity and interference with cellular membranes.
Comparación Con Compuestos Similares
1,1-Dichlorotridec-1-ene can be compared with other similar compounds, such as:
1,1-Dichloroethene:
1,1-Dichloroethane: This compound is used as a solvent and in the production of other chemicals.
The uniqueness of this compound lies in its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts.
Propiedades
Número CAS |
86001-98-1 |
|---|---|
Fórmula molecular |
C13H24Cl2 |
Peso molecular |
251.2 g/mol |
Nombre IUPAC |
1,1-dichlorotridec-1-ene |
InChI |
InChI=1S/C13H24Cl2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h12H,2-11H2,1H3 |
Clave InChI |
ZDBFZDDSMHVACF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




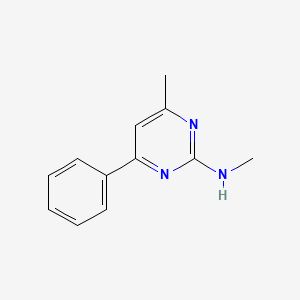

![(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate](/img/structure/B14429222.png)
